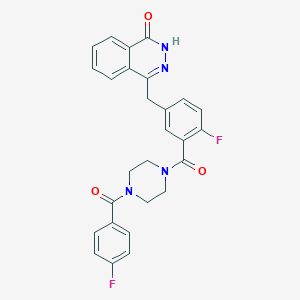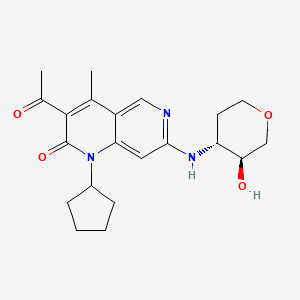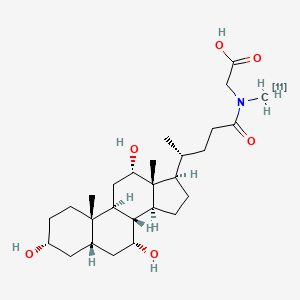![molecular formula C20H21N7O3 B10860450 (2-methylpyrimidin-4-yl)methyl (1R,5S)-6-[(2H-benzotriazole-5-carbonylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B10860450.png)
(2-methylpyrimidin-4-yl)methyl (1R,5S)-6-[(2H-benzotriazole-5-carbonylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BI 3017, also known as bensulfuron-methyl, is a chemical compound primarily used as a herbicide. It is the methyl ester of bensulfuron and functions as an acetolactate synthase inhibitor. This compound is effective in controlling a variety of both annual and perennial weeds in crops, particularly wheat and rice .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bensulfuron-methyl can be synthesized through a series of chemical reactions involving the formation of a sulfonylurea linkage. The synthesis typically involves the reaction of 4,6-dimethoxypyrimidine-2-amine with a sulfonyl chloride derivative, followed by esterification to form the methyl ester .
Industrial Production Methods: Industrial production of bensulfuron-methyl involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Types of Reactions:
Oxidation: Bensulfuron-methyl can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Bensulfuron-methyl is used in research to study the inhibition of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids. This makes it a valuable tool in understanding enzyme inhibition and herbicide action .
Biology: In biological research, bensulfuron-methyl is used to investigate its effects on plant growth and development. It helps in studying the mechanisms of herbicide resistance and the impact of herbicides on non-target plant species .
Medicine: Although primarily used as a herbicide, the study of bensulfuron-methyl’s mechanism of action can provide insights into enzyme inhibition, which may have implications in the development of therapeutic agents targeting similar enzymes in humans .
Industry: In the agricultural industry, bensulfuron-methyl is widely used for weed control in crops, enhancing crop yield and quality. Its effectiveness in controlling a broad spectrum of weeds makes it a valuable agrochemical .
Mechanism of Action
Bensulfuron-methyl exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. The inhibition of ALS leads to the accumulation of toxic intermediates and the depletion of essential amino acids, ultimately causing plant death .
Comparison with Similar Compounds
Bensulfuron: The parent compound of bensulfuron-methyl, also an ALS inhibitor.
Chlorimuron-ethyl: Another sulfonylurea herbicide with a similar mechanism of action.
Metsulfuron-methyl: A sulfonylurea herbicide used for broadleaf weed control.
Uniqueness: Bensulfuron-methyl is unique in its specific application for controlling weeds in rice and wheat crops. Its high efficacy and selectivity make it a preferred choice for these crops compared to other herbicides .
Properties
Molecular Formula |
C20H21N7O3 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(2-methylpyrimidin-4-yl)methyl (1R,5S)-6-[(2H-benzotriazole-5-carbonylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C20H21N7O3/c1-11-21-5-4-13(23-11)10-30-20(29)27-8-15-14(16(15)9-27)7-22-19(28)12-2-3-17-18(6-12)25-26-24-17/h2-6,14-16H,7-10H2,1H3,(H,22,28)(H,24,25,26)/t14?,15-,16+ |
InChI Key |
ZDITZGRCUFFQRS-MQVJKMGUSA-N |
Isomeric SMILES |
CC1=NC=CC(=N1)COC(=O)N2C[C@@H]3[C@H](C2)C3CNC(=O)C4=CC5=NNN=C5C=C4 |
Canonical SMILES |
CC1=NC=CC(=N1)COC(=O)N2CC3C(C2)C3CNC(=O)C4=CC5=NNN=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(2R)-2-hydroxy-3-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B10860393.png)


![3-[(2S,5S,8S,11S,14S,17S,20S,32R)-32-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-20-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-14-(3-amino-3-oxopropyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-3-ylmethyl)-11,20,32-trimethyl-17-(2-methylpropyl)-3,6,9,12,15,18,33-heptaoxo-1,4,7,10,13,16,19-heptazacyclotritriacont-24-en-2-yl]propanoic acid](/img/structure/B10860406.png)

![(3R)-3-methyl-6-[2-[[5-methyl-2-[4-(trifluoromethyl)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid;sulfuric acid](/img/structure/B10860413.png)

![(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B10860425.png)


![[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]-[9-[(4-chlorophenyl)methyl]-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]methanone](/img/structure/B10860459.png)
![N-[(2S)-4-cyclohexyl-1-[(1-methylsulfonylpiperidin-3-yl)amino]-1-oxobutan-2-yl]-4-[[(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)amino]methyl]benzamide](/img/structure/B10860464.png)
